molecular formula C7H8N2O3 B12954143 Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate

Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate

Cat. No.: B12954143
M. Wt: 168.15 g/mol
InChI Key: QLMLSBZFFOQIPE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are important components in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrazine ring with an ethyl ester group at the 2-position and a keto group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate typically involves the reaction of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of pyrazine-2,3-dicarbonitriles, which can then be further processed to obtain the desired compound . Another method involves the treatment of ethyl aroylpyruvates with malononitrile in a mixture of ethanol and water at room temperature, resulting in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through modulation of key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxo-1,6-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 6-oxo-1H-pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMLSBZFFOQIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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